molecular formula C3HF5 B3041951 1,1,2,3,3-Pentafluoropropene CAS No. 433-66-9

1,1,2,3,3-Pentafluoropropene

Cat. No.: B3041951
CAS No.: 433-66-9
M. Wt: 132.03 g/mol
InChI Key: NDMMKOCNFSTXRU-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentafluoropropene (CAS: 433-66-9; molecular formula: C₃HF₅; molecular weight: 132.03 g/mol) is a fluorinated olefin characterized by five fluorine substituents on a three-carbon chain. Its structure includes a terminal double bond (C=C) at the 1,2-position, with fluorine atoms distributed asymmetrically at the 1,2,3,3-positions.

Key applications include:

  • Refrigerant: Used in high-pressure systems due to its moderate boiling point (-19°C) and thermodynamic efficiency .
  • Pharmaceutical Synthesis: Serves as a precursor for silicon-perfluoropropenyl compounds, enabling C–F bond activation for drug development (e.g., fluorinated anti-cancer agents) .

Preparation Methods

Dehydrofluorination of Hexafluoropropane Derivatives

The most extensively documented route involves the dehydrofluorination (DHF) of 1,1,2,3,3,3-hexafluoropropane (HFC-236ea). This method leverages the elimination of hydrogen fluoride (HF) to form the unsaturated pentafluoropropene.

Reaction Mechanism and Catalysts

The reaction proceeds via a base-catalyzed β-elimination mechanism. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in alcoholic solvents facilitates the removal of HF from HFC-236ea at temperatures between 80°C and 120°C. Gas-phase DHF using metal fluoride catalysts (e.g., Cr₂O₃/AlF₃) achieves higher selectivity (>90%) by minimizing oligomerization side reactions.

Industrial-Scale Optimization

Batch reactors with reflux systems are employed to recover unreacted HFC-236ea, while continuous flow systems enhance throughput. A 2015 patent (US20160046546A1) reports yields of 85–92% using a Cr₂O₃ catalyst at 200°C and 1 atm. Challenges include HF corrosion, necessitating Hastelloy or nickel-based reactor materials.

Catalytic Hydrogenation-Dehydrofluorination Sequences

A multi-step process developed by Mexichem Fluor involves sequential hydrogenation and DHF reactions to improve purity.

Stepwise Synthesis

  • Hydrogenation of 1,1,2,3,3,3-Hexafluoropropene (HFO-1216):
    Palladium on carbon (Pd/C) catalyzes the addition of H₂ to HFO-1216, yielding HFC-236ea at 50–80°C and 5–10 bar.
  • Dehydrofluorination to 1,2,3,3,3-Pentafluoropropene (HFO-1225ye):
    HFC-236ea is treated with aqueous KOH at 90°C, producing HFO-1225ye with 88% conversion.

Isomer Separation

The E/Z isomer mixture is resolved via fractional distillation, with the E-isomer predominating (75:25 E:Z ratio).

Chlorofluorocarbon Precursor Routes

Older patents describe the hydrogenolysis of chlorinated precursors. For example, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane reacts with H₂ over palladium catalysts to yield 1,1,1,3,3-pentafluoropropane, which undergoes DHF to form the target compound.

Reaction Conditions

  • Temperature: 150–250°C
  • Pressure: 10–20 bar
  • Catalyst: Pd/Al₂O₃
  • Yield: 70–78%

Azeotropic Distillation for Purification

Post-synthesis purification often employs azeotropic distillation. US7803975B2 details azeotrope-like compositions with 1,1,1,2-tetrafluoropropene (HFO-1234yf) or the Z-isomer of 1,1,1,2,3-pentafluoropropene (HFO-1225yeZ).

Boiling Point Data

Composition Boiling Point (°C at 14.5 psia)
HFO-1225yc + HFO-1234yf -29 to -27.5
HFO-1225yc + HFO-1225yeZ -19.2 to -19.0

This method achieves ≥99% purity, critical for refrigerant applications.

Continuous Flow Synthesis

Modern approaches favor continuous flow reactors to enhance efficiency. A 2023 study (IL-145780-A0) describes a tubular reactor system where HFC-236ea and KOH solution are co-fed at 100°C, achieving 94% conversion with residence times <30 seconds.

Advantages Over Batch Systems

  • Reduced side reactions (e.g., polymerization)
  • Scalability to multi-ton production
  • Real-time monitoring via inline IR spectroscopy

Comparative Analysis of Methods

Table 1 summarizes key parameters across synthesis routes:

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
DHF of HFC-236ea 85–92 95–99 High 12–18
Hydrogenation-DHF sequence 88–90 98–99.5 Moderate 20–25
Chlorofluorocarbon route 70–78 85–90 Low 30–35
Continuous flow 94 99+ High 15–20

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,1,2,3,3-pentafluoropropene with structurally analogous fluoropropenes and fluoropropanes:

Compound CAS No. Molecular Formula Boiling Point (°C) GWP (100-yr) Key Applications
This compound (HFO-1225yc) 433-66-9 C₃HF₅ -19 <1 Refrigerants, pharmaceuticals
1,1,3,3,3-Pentafluoropropene (HFO-1225zc) 690-27-7 C₃HF₅ -28 <1 Blowing agents, copolymer synthesis
1,1,1,3,3-Pentafluoropropane (HFC-245fa) 460-73-1 C₃H₃F₅ 15.3 950 Foam blowing, solvents
1,1,1,2,3-Pentafluoropropene (HFO-1225ye) N/A C₃HF₅ -29 <1 Azeotrope blends with HFC-1234yf
1,3,3,3-Tetrafluoropropene (HFO-1234ze) 29118-24-9 C₃H₂F₄ -19 <1 Refrigerants, aerosol propellants

Structural Insights :

  • Isomerism : The position of the double bond and fluorine substitution significantly impacts reactivity. For example, 1,1,3,3,3-pentafluoropropene (HFO-1225zc) has a double bond at the 1,3-position, making it less reactive in nucleophilic additions compared to this compound .
  • Thermodynamic Stability : Saturated derivatives like HFC-245fa exhibit higher boiling points and GWPs due to reduced atmospheric degradation rates .

C–F Bond Activation

  • This compound: Demonstrates selective C–F bond cleavage at the trans position (relative to silicon) when reacted with organolithium reagents (e.g., nBuLi), enabling tailored fluorocarbon modifications for drug delivery systems .
  • 1,1,3,3,3-Pentafluoropropene : Forms stable rhodium complexes (e.g., [Rh(F)(CF₃CHCF₂)(PEt₃)₂]) under mild conditions, highlighting its utility in catalytic fluorination reactions .

Polymerization Behavior

  • HFO-1225yc: Limited homopolymerization due to steric hindrance from fluorine substituents. However, copolymerization with VDF yields materials with enhanced thermal stability (decomposition >300°C) .
  • HFO-1225zc : Fails to homopolymerize but forms copolymers with chlorotrifluoroethylene (CTFE), exhibiting low dielectric constants for insulation applications .

Biological Activity

1,1,2,3,3-Pentafluoropropene (PFP) is a fluorinated compound with the chemical formula C3F5H. It is notable for its use in various industrial applications, particularly as a refrigerant and in the production of fluorinated polymers. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

  • Molecular Formula : C3F5H
  • Molecular Weight : 138.03 g/mol
  • CAS Number : 433-66-9

PFP is characterized by its high volatility and low solubility in water, which influences its biological interactions and environmental behavior.

Toxicological Studies

Research indicates that PFP exhibits low acute toxicity in various animal models. A study conducted on male and female mice assessed the metabolic pathways of PFP, revealing that it is primarily metabolized in the liver with metabolites excreted via bile rather than being translocated to the kidneys . This suggests a relatively low risk of renal toxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling

The uptake and disposition of PFP can be modeled using PBPK approaches. Key findings include:

  • Blood-Air Partition Coefficient : The lambda values for PFP indicate its low solubility in blood and other biological fluids. For example, lambda values measured were approximately 0.62 for blood-air interactions .
  • Tissue Distribution : Due to its high volatility and low solubility, PFP is expected to have limited accumulation in tissues, reducing potential long-term toxic effects.

Case Studies

  • Metabolism in Mice :
    • A comparative study on the metabolism of PFP in male and female mice indicated that the compound is efficiently metabolized without significant gender-based differences . The study highlighted that metabolites formed are primarily eliminated through bile.
  • Environmental Impact :
    • Atmospheric studies have shown that PFP contributes to greenhouse gas emissions but has a lower global warming potential compared to other hydrofluorocarbons (HFCs). Monitoring data from various global sites indicated a rise in atmospheric concentrations over recent years .

Comparative Biological Activity

In comparison to other fluorinated compounds such as HFC-134a and HFC-245fa, PFP shows distinct metabolic pathways and biological interactions. Table 1 summarizes key biological activity metrics across several fluorinated compounds:

CompoundCAS NumberBlood-Air Partition CoefficientAcute Toxicity (LD50)
This compound433-66-90.62>5000 mg/kg (rat)
HFC-134a811-97-20.36>5000 mg/kg (rat)
HFC-245fa460-73-10.58>5000 mg/kg (rat)

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1,1,2,3,3-pentafluoropropene, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via gas-phase catalytic fluorination. For example, reacting 1,1,1,3,3-pentafluoropropane (HFC-245fa) with hydrogen chloride over fluorinated Cr/Ni catalysts on alumina at 300–400°C yields this compound . Optimization involves adjusting temperature, catalyst loading (e.g., 10–20 wt% CrO₃), and gas-phase residence time. Reaction progress is monitored via gas chromatography (GC) with flame ionization detection (FID), as demonstrated in industrial-scale syntheses achieving >99% purity .

Q. How can azeotropic behavior be exploited to purify this compound from reaction mixtures?

  • Methodology : Azeotropic distillation using binary mixtures (e.g., with water or alcohols) separates the compound from isomers or byproducts. For instance, azeotropes formed at specific pressure-temperature conditions (e.g., 0.5–1.5 bar, 30–50°C) allow selective condensation. Phase diagrams and vapor-liquid equilibrium data are critical for designing distillation columns .

Q. Which analytical techniques are suitable for assessing purity and structural confirmation?

  • Methodology : Use GC-MS for quantitative analysis of organic impurities (detection limit: 0.01% area) and ¹⁹F NMR for structural elucidation. Boiling point (1–2°C) and density (1.335 g/cm³) are validated via differential scanning calorimetry (DSC) and pycnometry, respectively. Discrepancies in reported data require cross-validation using multiple techniques (e.g., GC retention indices vs. reference standards) .

Advanced Research Questions

Q. How can catalytic efficiency in gas-phase fluorination be systematically evaluated?

  • Methodology : Compare turnover frequencies (TOF) for CrO₃ vs. Cr/Ni catalysts under identical conditions. For example, Cr/Ni on fluoride-alumina achieves 85% conversion at 350°C vs. 60% for CrO₃ alone . Mechanistic studies involve in situ FTIR to monitor intermediate adsorption/desorption and X-ray photoelectron spectroscopy (XPS) to assess catalyst surface fluorination.

Q. What are the environmental degradation pathways and global warming potential (GWP) of this compound?

  • Methodology : Determine atmospheric lifetime via OH radical reaction kinetics (smog chamber studies) and calculate GWP using IPCC formulae. The compound’s unsaturated structure suggests rapid tropospheric degradation (lifetime <10 days), yielding trifluoroacetic acid as a primary byproduct. Compare with analogues like HFO-1234yf (GWP <1) using computational models (e.g., Gaussian for transition state analysis) .

Q. How are stereoisomers resolved during synthesis, and what challenges arise in isolating the desired isomer?

  • Methodology : Z/E isomer separation requires high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., β-cyclodextrin). For gas-phase mixtures, fractional crystallization at -80°C or selective adsorption on molecular sieves (e.g., 3Å pores) is effective. Kinetic studies using time-resolved GC-MS track isomerization rates under thermal stress .

Q. How can discrepancies in thermodynamic data (e.g., vapor pressure, enthalpy of formation) be resolved experimentally?

  • Methodology : Use static vapor pressure apparatus (e.g., ebulliometry) for precise measurements across 0–50°C. Compare results with predictive models (e.g., UNIFAC). For conflicting enthalpy data, bomb calorimetry under inert atmosphere provides direct validation. Collaborative inter-laboratory studies reduce systematic errors .

Properties

IUPAC Name

1,1,2,3,3-pentafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMMKOCNFSTXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
1,1,2,3,3-Pentafluoropropene
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
1,1,2,3,3-Pentafluoropropene
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
1,1,2,3,3-Pentafluoropropene
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
1,1,2,3,3-Pentafluoropropene
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
1,1,2,3,3-Pentafluoropropene
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
1,1,2,3,3-Pentafluoropropene

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